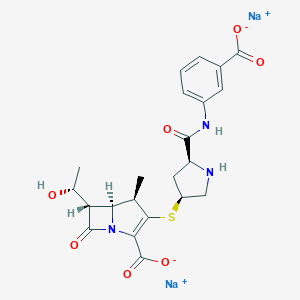

Ertapenem disodium

Übersicht

Beschreibung

Ertapenem is a broad-spectrum carbapenem antibiotic . It is used to treat severe infections caused by bacteria in the skin, lungs, stomach, pelvis, and urinary tract . It is also used to prevent infection in people having certain types of surgery .

Synthesis Analysis

Ertapenem is a structural analog of impipenem . The synthesis of Ertapenem involves the preparation of monoprotected Ertapenem acid or its monosodium salt and further deprotection to obtain Ertapenem monosodium . Many of the prodrugs prepared for evaluation are rapidly hydrolyzed in rat plasma .Molecular Structure Analysis

The molecular formula of Ertapenem disodium is C22H24N3Na2O7S . Its average mass is 497.497 Da and its monoisotopic mass is 497.123260 Da .Physical And Chemical Properties Analysis

Ertapenem disodium has a molecular weight of 519.48 . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Radiation Sterilization

Ertapenem disodium has been studied for its stability under ionizing radiation in the solid state, which is crucial for sterilization processes. Research indicates that Ertapenem can withstand standard recommended doses of irradiation without significant changes in its properties .

Antimicrobial Activity

As a carbapenem antibiotic, Ertapenem disodium exhibits potent antimicrobial activity. It works by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins, making it effective against a broad range of bacteria .

Treatment of Infections

It is approved for treating various infections such as community-acquired pneumonia, intra-abdominal infections, and gynecological infections. Its effectiveness stems from its bactericidal action by combining with penicillin-binding proteins .

Potential Clinical Applications

The antimicrobial spectrum and pharmacokinetics of Ertapenem suggest several potential applications not yet explored by clinical trials, indicating a scope for future research and development in various therapeutic areas .

Use in Pediatrics

Ertapenem SUN, a formulation of Ertapenem disodium, is used to treat infections in children over 3 months old, highlighting its safety and efficacy in pediatric care .

Diabetic Foot Infections

It has been specifically mentioned for use in treating foot infections in diabetes patients, addressing a common and serious complication in this population .

Wirkmechanismus

Target of Action

Ertapenem disodium, a carbapenem antibiotic, primarily targets bacterial penicillin-binding proteins (PBPs). These proteins play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

Ertapenem exhibits a bactericidal mode of action. It works by binding to and inhibiting bacterial PBPs . In Escherichia coli, it has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 . Upon binding to PBPs, ertapenem inhibits bacterial cell wall synthesis, leading to defective cell walls and osmotically unstable organisms susceptible to cell lysis .

Biochemical Pathways

The primary biochemical pathway affected by ertapenem is the synthesis of the bacterial cell wall. By inhibiting PBPs, ertapenem disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Pharmacokinetics

Ertapenem disodium exhibits unique pharmacokinetic properties. It has a plasma half-life of approximately 4 hours in healthy volunteers, and a Cmax of 155 mg/L and 13 mg/L for total and free drug, respectively . Excretion is largely renal, divided equally between native drug and an open-ring derivative . These properties contribute to its bioavailability and impact its efficacy in treating bacterial infections.

Result of Action

The primary result of ertapenem’s action is the inhibition of bacterial growth and proliferation. By disrupting cell wall synthesis, ertapenem causes bacterial cell lysis, leading to the death of the bacteria . This makes it effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ertapenem. For instance, the presence of certain enzymes, such as carbapenemases, can lead to resistance against ertapenem . Furthermore, the unique pharmacokinetics of ertapenem, such as its long half-life and highly protein-bound nature, may set it apart from other β-lactam antibiotics .

Safety and Hazards

Ertapenem may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name |

disodium;(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S.2Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);;/q;2*+1/p-2/t9-,10-,13+,14+,15-,16-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVRATCHVMUJHM-SHZCTIMHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)[O-])C(C)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)[O-])[C@@H](C)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3Na2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ertapenem disodium | |

CAS RN |

153832-38-3, 153773-82-1 | |

| Record name | Ertapenem disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153832383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ertapenem | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 153832-38-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERTAPENEM DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5HEA33D9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

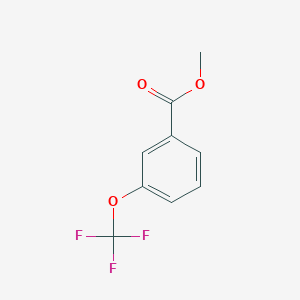

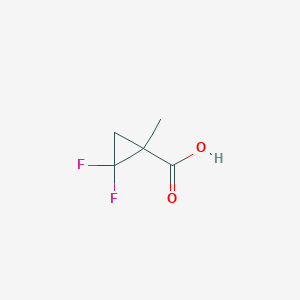

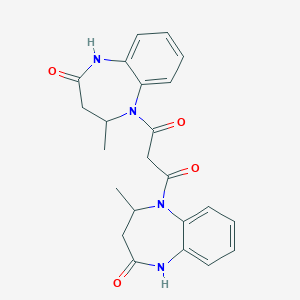

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]acetic acid](/img/structure/B138080.png)